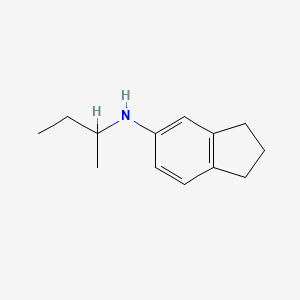
N-(butan-2-yl)-2,3-dihydro-1H-inden-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-2,3-dihydro-1H-inden-5-amine: is an organic compound that belongs to the class of amines It features a butan-2-yl group attached to the nitrogen atom of a 2,3-dihydro-1H-inden-5-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2,3-dihydro-1H-inden-5-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dihydro-1H-inden-5-amine with butan-2-yl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,3-dihydro-1H-inden-5-amine and butan-2-yl halide (e.g., butan-2-yl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the amine, generating a nucleophilic amide anion that attacks the butan-2-yl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce more saturated amines.
Scientific Research Applications
N-(butan-2-yl)-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or catalysts.
Biological Studies: It may be employed in studies investigating the biological activity and interactions of amine-containing compounds.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2,3-dihydro-1H-inden-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the target and the context of use.
Comparison with Similar Compounds
Similar Compounds
N-(butan-2-yl)-2,3-dihydro-1H-inden-5-amine: can be compared with other amine-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties. Its position on the indene ring and the nature of the butan-2-yl group can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-butan-2-yl-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C13H19N/c1-3-10(2)14-13-8-7-11-5-4-6-12(11)9-13/h7-10,14H,3-6H2,1-2H3 |
InChI Key |
GXZVIYCWXCXSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


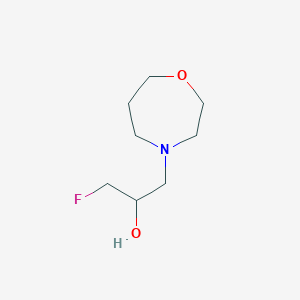
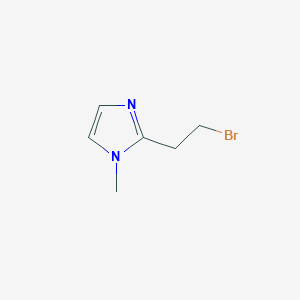

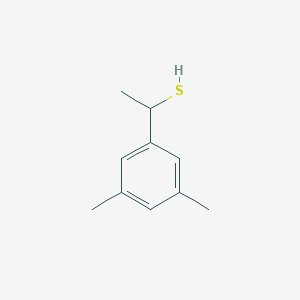


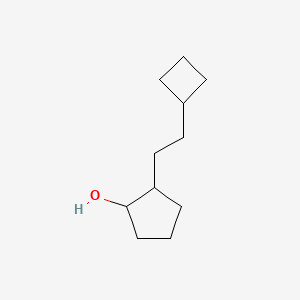
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol](/img/structure/B13268270.png)
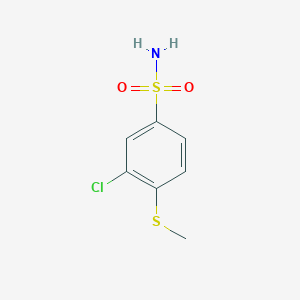
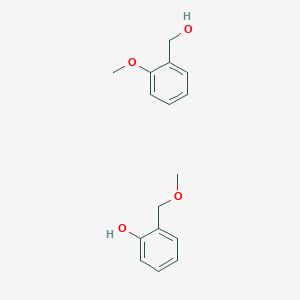
![(Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13268284.png)
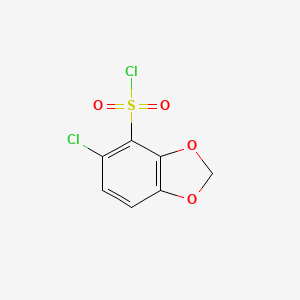

![(3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13268306.png)
